4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2S2. It is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of the compound 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that the introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which p450 recognizes the compound .
Biochemical Pathways
It is suggested that this compound may play a role in the synthesis of functionally vital pyrimidines, a novel class of KDR kinase inhibitors .
Pharmacokinetics
It is known that the compound is solid at room temperature .
Result of Action
It is known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . The compound should be stored in an inert atmosphere at temperatures between 2 and 8 degrees Celsius .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function and leading to downstream effects on cellular processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may degrade under certain circumstances . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability . These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . The interactions with metabolic enzymes and cofactors play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization to form the thieno[2,3-d]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the thieno[2,3-d]pyrimidine core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions or with the aid of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-d]pyrimidines, sulfoxides, sulfones, and various cyclized heterocyclic compounds.
Scientific Research Applications
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Biological Research: The compound is studied for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine: Similar in structure but lacks the methylthio group.
4-Chloro-2-methylthiopyrimidine: Contains a pyrimidine core but lacks the fused thiophene ring.
Uniqueness
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is unique due to its fused thieno[2,3-d]pyrimidine core with both chlorine and methylthio substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-5(8)4-2-3-12-6(4)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSIJWLMMVUKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621236 | |
Record name | 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-10-3 | |
Record name | 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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